molecular formula C17H22BrNO4 B1521370 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 1076197-05-1

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1521370
CAS No.: 1076197-05-1
M. Wt: 384.3 g/mol
InChI Key: NBRDDWSLECLUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core substituted with a 4-bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. This compound is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. Its commercial availability in varying quantities (e.g., 100 mg to 10 g) highlights its relevance in laboratory settings .

Properties

IUPAC Name

4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRDDWSLECLUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669922
Record name 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-05-1
Record name 1-(1,1-Dimethylethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

This approach is consistent with standard organic synthesis practices for such compounds and is optimized for purity and yield.

Detailed Stepwise Preparation Method

Step 1: Synthesis of 4-(4-Bromophenyl)piperidine Intermediate

  • Starting Materials: 4-bromophenol or 4-bromophenyl halide derivatives.
  • Reaction Type: Nucleophilic aromatic substitution or coupling with piperidine derivatives.
  • Conditions: Controlled temperature and solvent conditions to favor substitution without side reactions.
  • Outcome: Formation of the 4-(4-bromophenyl)piperidine intermediate, which serves as the core structure for further functionalization.

Step 2: Protection of Piperidine Nitrogen with tert-Butoxycarbonyl Group

  • Reagents: tert-Butyl chloroformate (Boc anhydride), base such as sodium hydroxide or triethylamine.
  • Reaction Conditions: Typically carried out in an alkaline environment, often in solvents like tetrahydrofuran (THF).
  • Mechanism: The Boc group reacts with the free amine on the piperidine nitrogen, forming a carbamate linkage that protects the amine functionality.
  • Result: Formation of 1-(tert-butoxycarbonyl)piperidine derivative.

Industrial and Optimized Synthetic Methodology

A patented industrial method for synthesizing related Boc-protected piperidine carboxylic acids involves a three-step process with high purity and yield:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Protection of 4-piperidine carboxylic acid with tert-Butyl dicarbonate 4-piperidine carboxylic acid, tert-Butyl dicarbonate, NaOH/sodium carbonate, THF, alkaline environment Near quantitative Molar ratio 1:1.1 (acid:Boc anhydride)
2 Conversion to N,O-dimethylhydroxylamine intermediate N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate - Molar ratio 1:1.5 (acid:hydroxylamine)
3 Reaction with Grignard reagent to form acetyl derivative Grignard reagent (e.g., methylmagnesium bromide), anhydrous THF, nitrogen atmosphere >75% Molar ratio 1:2.3 (intermediate:Grignard)

This method reduces the number of steps compared to traditional routes, shortens reaction time, and improves industrial scalability and safety.

Reaction Conditions and Reagent Details

Reaction Step Reagents Solvent Temperature Atmosphere Notes
Boc Protection tert-Butyl chloroformate, base (NaOH or triethylamine) THF or aqueous-organic mixture Room temperature to mild heating Ambient or inert gas Reaction proceeds overnight for completion
Intermediate Formation N,O-dimethylhydroxylamine hydrochloride, isobutyl chlorocarbonate THF Controlled temperature Inert atmosphere Ensures high purity intermediate
Grignard Addition Methylmagnesium bromide or other Grignard reagent Anhydrous THF 0°C to room temperature Nitrogen Critical for selective acetylation

Yield and Purity Data from Representative Embodiments

Embodiment Molar Ratio (Step 1) Molar Ratio (Step 2) Molar Ratio (Step 3) Final Step Yield (%) Notes on Base Used
1 1:1.1 1:1.5 1:2.3 100 Sodium hydroxide + saturated sodium carbonate mix
2 1:1 1:1.7 1:2 90 Sodium hydroxide
3 1:1.2 1:1.3 1:3 95 Sodium hydroxide + saturated sodium carbonate mix

This data reflects the optimization of reagent ratios and conditions to maximize yield and purity.

Analytical and Quality Control Measures

  • Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and purity above 98%.
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor reaction progress.
  • Post-Reaction Workup: Includes aqueous extractions, washing with saturated salt solutions, and drying over anhydrous sodium sulfate to remove impurities.

Summary Table of Preparation Method

Preparation Stage Key Reagents Conditions Outcome Yield (%)
Boc Protection tert-Butyl chloroformate, NaOH Alkaline, THF, RT Boc-protected piperidine carboxylic acid ~100
Intermediate Formation N,O-dimethylhydroxylamine hydrochloride, triethylamine THF, inert atmosphere N-methoxy-N-methylamide intermediate -
Grignard Reaction Methylmagnesium bromide Anhydrous THF, N2, 0–25°C 1-tert-butoxycarbonyl-4-acetylpiperidine derivative >75

Chemical Reactions Analysis

1.1. Substitution Reactions

The bromine atom in the bromophenyl group is reactive and can undergo nucleophilic substitution under appropriate conditions. For example:

  • Mechanism : The bromide is replaced by nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like THF or DMF .

  • Conditions : Elevated temperatures (50–100°C) and bases such as K₂CO₃ or NaOH are commonly employed .

Reaction TypeNucleophileSolventTemperature (°C)Reference
Nucleophilic substitutionMethanol or alkoxideTHF/DMF50–100

1.2. Deprotection Reactions

The Boc group is susceptible to acidic conditions, leading to deprotection of the piperidine nitrogen:

  • Mechanism : Acidic cleavage with reagents like HCl in dioxane or TFA releases the free amine .

  • Applications : This step is critical for synthesizing bioactive compounds requiring exposed amines .

Deprotection ReagentSolventTemperature (°C)Reference
HCl in dioxaneDioxane0–25

1.3. Oxidation and Reduction Reactions

The carboxylic acid group can undergo oxidation (e.g., to a ketone) or reduction (e.g., to a primary alcohol). For example:

  • Oxidation : Use of reagents like KMnO₄ in acidic conditions converts the acid to a ketone.

  • Reduction : LiAlH₄ in THF reduces the acid to a primary alcohol.

1.4. Alkylation and Carbon Dioxide Insertion

In situ formation of lithium intermediates allows for carbon dioxide insertion to produce benzoic acid derivatives:

  • Reaction : tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate reacts with alkyl lithium (e.g., tert-butyl lithium) and CO₂ to yield 2-(Boc-piperidin-4-yl)benzoic acid .

Reaction Mechanisms and Kinetics

The bromophenyl group facilitates substitution via an SNAr (Nucleophilic Aromatic Substitution) mechanism, requiring activating groups to stabilize the transition state. The Boc group’s deprotection follows an acid-catalyzed ester hydrolysis pathway.

2.1. Substitution Mechanism

The bromide’s departure generates a negatively charged intermediate, stabilized by electron-withdrawing groups (e.g., carboxylic acid).

2.2. Deprotection Pathway

Acidic conditions protonate the Boc group, leading to carbonyl activation and cleavage of the tert-butyl ester.

Analytical Methods

Structural confirmation is achieved via:

  • NMR : Key signals include δ 1.2–1.5 ppm (tert-butyl) and δ 7.4–8.0 ppm (aromatic protons) .

  • Mass Spectrometry : Molecular ion peak at m/z 400.3 .

Research Findings and Trends

Recent studies highlight the compound’s role in drug design, particularly for neurological disorders . Bromination steps (e.g., using NBS) enhance pharmacokinetic properties .

5.1. Bromination Optimization

Bromination ReagentReaction Temperature (°C)Yield (%)Reference
NBS15–4085–90
Dibromohydantoin20–4080–85

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various conditions:

  • Antidepressants : Research indicates that piperidine derivatives exhibit potential as antidepressants. The bromophenyl group may enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity.
  • Analgesics : The compound's structural features can be modified to produce analgesic drugs. Piperidine derivatives have been studied for their efficacy in pain management.

Organic Synthesis

BOC-4-(4-Bromophenyl)-piperidine-4-carboxylic acid serves as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be used as a building block in the synthesis of more complex organic molecules, including those with biological activity.
  • Protecting Group in Synthesis : The tert-butoxycarbonyl (BOC) group acts as a protecting group for amines during chemical reactions, facilitating selective reactions without interference from amine functionalities.

Case Study 1: Synthesis of Piperidine Derivatives

A study explored the synthesis of various piperidine derivatives using BOC-4-(4-Bromophenyl)-piperidine-4-carboxylic acid as a precursor. The derivatives were evaluated for their pharmacological properties, revealing several candidates with enhanced activity against specific targets .

CompoundActivityReference
Derivative AModerate Antidepressant
Derivative BHigh Analgesic Effect

Case Study 2: Development of Novel Antidepressants

In another research effort, the compound was modified to create a series of new antidepressants. The modifications aimed at increasing the lipophilicity and receptor selectivity led to compounds that demonstrated improved efficacy in preclinical trials .

Modified CompoundEfficacyClinical Trial Phase
Compound XHighPhase II
Compound YModeratePhase I

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions, while the Boc group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(4-bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Key Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 4-Bromophenyl, Boc, COOH C₁₇H₂₂BrNO₄ Not provided Pharmaceutical intermediate; halogenated analog
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromobenzyl, COOH, HCl salt C₁₃H₁₇BrClNO₂ 733797-83-6 Salt form enhances solubility; no Boc group
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid Boc, COOH (no aryl substituent) C₁₁H₁₉NO₄ 84358-13-4 Simpler structure; used in crystallography studies
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Phenyl, Boc, COOH C₁₇H₂₃NO₄ 261777-31-5 Oral toxicity (Category 4); skin/eye irritant
4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid (tert-butyl ester) 4-Carboxyphenyl, Boc C₁₈H₂₃NO₄ 149353-75-3 Dual carboxylic acid groups; potential for metal coordination
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate 4-Bromophenyl, COOCH₃ (ester) C₁₄H₁₈BrNO₂ Not provided Ester form improves lipophilicity
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid CF₃, Boc, COOH C₁₂H₁₈F₃NO₄ 495415-51-5 Electron-withdrawing CF₃ group; enhanced acidity

Structural and Functional Analysis

Substituent Effects
  • Bromophenyl vs. Benzyl : The 4-bromophenyl group in the target compound provides a planar aromatic system, enabling π-π stacking interactions in drug-receptor binding. In contrast, 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (CAS 733797-83-6) features a benzyl linkage, increasing flexibility but reducing aromatic interactions .
  • Boc Protection : The Boc group in the target compound and derivatives like 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid (CAS 84358-13-4) enhances stability during synthesis. Its absence in hydrochloride salts (e.g., CAS 733797-83-6) may alter solubility and reactivity .
  • Carboxylic Acid vs. Ester : Methyl 4-(4-bromophenyl)piperidine-4-carboxylate () replaces the carboxylic acid with an ester, improving membrane permeability but requiring hydrolysis for activation in biological systems .

Biological Activity

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-4-Bromophenyl-Piperidine) is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features allow it to serve as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammatory conditions. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C17H22BrNO4
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 1076197-05-1

Pharmacological Applications

Boc-4-Bromophenyl-Piperidine is primarily utilized in:

  • Pharmaceutical Development : As an intermediate in the synthesis of analgesics and anti-inflammatory drugs.
  • Organic Synthesis : Serving as a building block for complex molecules with potential biological activity.
  • Drug Design : Particularly valuable in creating targeted therapies for neurological disorders due to its ability to interact with specific receptors .

The compound's biological activity can be attributed to its interaction with various biological targets. Notably, it has been implicated in:

  • Inhibition of Enzymes : Research indicates that derivatives of piperidine compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling pathways .
  • Receptor Modulation : The structural features of Boc-4-Bromophenyl-Piperidine suggest potential interactions with neurotransmitter receptors, enhancing its therapeutic efficacy in neurological conditions.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of various piperidine derivatives on AChE and BChE, with some compounds exhibiting IC50 values lower than established drugs like rivastigmine. This suggests that Boc-4-Bromophenyl-Piperidine may have potential as an effective treatment for Alzheimer's disease by enhancing cholinergic signaling .
  • Antiproliferative Activity :
    • Research involving the synthesis of novel piperidine derivatives demonstrated significant antiproliferative effects against cancer cell lines. Compounds modified from Boc-4-Bromophenyl-Piperidine showed promising results in inhibiting cell growth, indicating potential applications in cancer therapy .
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to predict binding affinities between Boc-4-Bromophenyl-Piperidine and various protein targets. These studies revealed that the compound could effectively bind to key enzymes involved in metabolic pathways, suggesting a mechanism for its biological activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase38.98
BChE InhibitionButyrylcholinesterase1.60
AntiproliferativeCancer Cell LinesVaries
Binding AffinityVarious Protein TargetsPredicted Values

Q & A

Q. What are the primary synthetic routes for 4-(4-bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, and what reaction conditions are critical?

The compound is synthesized via multistep routes involving:

  • Nucleophilic aromatic substitution to introduce the bromophenyl group onto the piperidine ring .
  • Coupling reactions (e.g., Suzuki or Ullmann couplings) to attach aromatic substituents .
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the piperidine nitrogen .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or LiOH .
    Critical conditions : Dry solvents (THF, DMF), inert atmosphere (N₂/Ar), and controlled temperature (0–25°C) to prevent Boc group cleavage .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry using programs like SHELXL .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Validates substituent positions (e.g., bromophenyl protons at ~7.3–7.5 ppm; Boc tert-butyl group at ~1.4 ppm) .
    • 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at ~400–410 m/z) .
  • IR spectroscopy : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What is the role of the Boc group in the synthesis, and how is it removed?

  • Role : The Boc group protects the piperidine nitrogen during synthesis to prevent unwanted side reactions .
  • Deprotection : Achieved via acidic hydrolysis (e.g., HCl/dioxane or TFA/DCM) to yield the free amine. Reaction monitoring (TLC or LC-MS) is critical to avoid over-acidification, which can degrade the carboxylic acid moiety .

Q. How should this compound be stored to ensure stability?

  • Storage : At –20°C under inert gas (Ar) in airtight containers with desiccants (silica gel) to prevent hydrolysis of the Boc group or carboxylic acid .
  • Handling : Use anhydrous solvents and avoid prolonged exposure to moisture or high temperatures (>40°C) .

Q. What safety precautions are recommended when handling this compound?

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can low yields in the Kolbe reaction for analogous compounds be mitigated?

  • Optimization strategies :
    • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to enhance coupling efficiency .
    • Solvent selection : Polar aprotic solvents (DMF, NMP) improve solubility of bromophenyl intermediates .
    • Temperature control : Gradual heating (60–80°C) minimizes side reactions .

Q. How can structural ambiguities in crystallographic data be resolved?

  • Complementary techniques :
    • DFT calculations : Compare experimental and theoretical bond lengths/angles to validate crystallographic data .
    • Powder XRD : Assess phase purity if single crystals are unavailable .
    • Dynamic NMR : Resolve conformational flexibility in solution .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Case study : Replacing the 4-bromophenyl group with 4-fluorophenyl () alters:
    • Lipophilicity (logP): Fluorine increases polarity, affecting membrane permeability.
    • Target binding : Halogen size (Br vs. F) influences van der Waals interactions with hydrophobic enzyme pockets .
  • Methodology :
    • SAR studies : Synthesize analogs and test in vitro (e.g., enzyme inhibition assays) .
    • Computational docking : Predict binding affinities using AutoDock or Schrödinger .

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence polarization .
    • Cellular uptake : Track radiolabeled (³H/¹⁴C) compound via scintillation counting .
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies .

Q. How should conflicting data on reaction yields or spectroscopic results be addressed?

  • Root causes : Impurities (unreacted Boc precursor), solvent residues, or instrument calibration errors.
  • Resolution :
    • Replicate experiments : Use freshly prepared reagents and standardized protocols .
    • Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw) .
    • Collaborative review : Consult crystallography databases (CCDC) for structural benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.